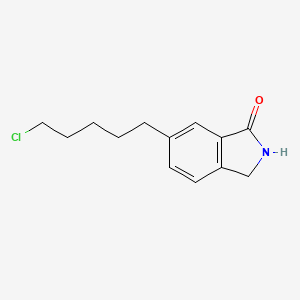
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated pentyl chain attached to a dihydroisoindolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one typically involves the reaction of 5-chloropentylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dihydroisoindolone structure. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydroxyl or amine groups.
Substitution: Azido or thiol-substituted products.
Aplicaciones Científicas De Investigación
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of synthetic cannabinoids.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, the compound can modulate various signaling pathways, including the inhibition of adenylyl cyclase, decreased opening of N-type calcium channels, and activation of G protein-gated inward rectifier potassium channels. These actions result in the modulation of neurotransmitter release and neuronal activity .
Comparación Con Compuestos Similares
Similar Compounds
JWH-018: A synthetic cannabinoid with a similar structure but without the chlorinated pentyl chain.
UR-144: Another synthetic cannabinoid with a different substitution pattern on the pentyl chain.
AM-2201: A synthetic cannabinoid with a fluorinated pentyl chain
Uniqueness
6-(5-Chloropentyl)-2,3-dihydroisoindol-1-one is unique due to its specific chlorinated pentyl chain, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural feature may also impact its pharmacokinetic properties and metabolic stability, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C13H16ClNO |
|---|---|
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
6-(5-chloropentyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C13H16ClNO/c14-7-3-1-2-4-10-5-6-11-9-15-13(16)12(11)8-10/h5-6,8H,1-4,7,9H2,(H,15,16) |
Clave InChI |
IJZDDVJEXODACJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2)CCCCCCl)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


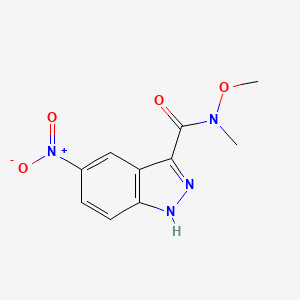
![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
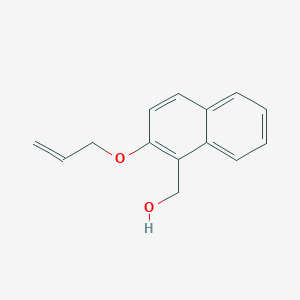
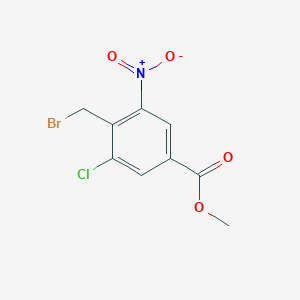
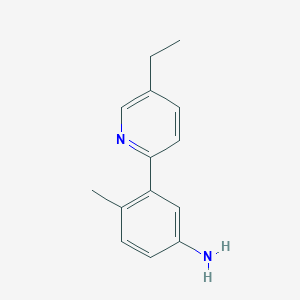
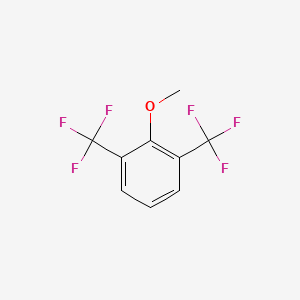


![Ethyl 6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13875184.png)
![Ethyl [(2-oxocyclohexyl)sulfanyl]acetate](/img/structure/B13875190.png)
![3-Chloro-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13875206.png)
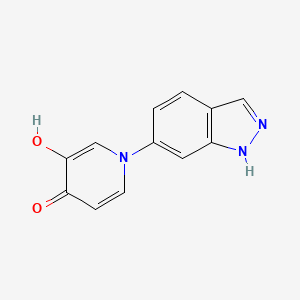
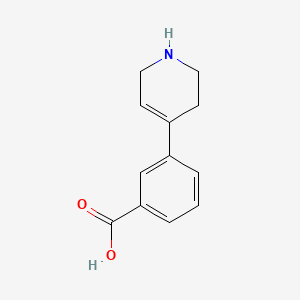
![Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B13875220.png)
